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Executive Summary

Ridaura, the brand name for the gold-containing compound auranofin, is an FDA-approved
drug historically used for the treatment of rheumatoid arthritis. Emerging research has
repurposed auranofin as a potent anticancer agent, with its primary mechanism of action
converging on the mitochondrion. This technical guide provides an in-depth analysis of the
multifaceted effects of auranofin on mitochondrial function. Auranofin disrupts the mitochondrial
redox balance, primarily by inhibiting the thioredoxin reductase (TrxR) system, leading to a
cascade of events including increased reactive oxygen species (ROS) production,
mitochondrial membrane depolarization, and the induction of the mitochondrial permeability
transition, ultimately culminating in apoptotic cell death. This document details the underlying
signaling pathways, presents quantitative data from key studies, and provides the experimental
protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of
Mitochondrial Thioredoxin Reductase

Auranofin's primary molecular target within the mitochondria is thioredoxin reductase 2 (TrxR2),
a key selenoenzyme responsible for maintaining the mitochondrial thiol redox state.[1][2] By
irreversibly binding to the selenocysteine residue in the active site of TrxR2, auranofin potently
inhibits its enzymatic activity.[1] This inhibition disrupts the entire mitochondrial thioredoxin
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system (comprising NADPH, TrxR2, and thioredoxin 2), which is crucial for detoxifying reactive
oxygen species and maintaining the function of various mitochondrial proteins.[2][3]

The inhibition of TrxR2 by auranofin leads to a more oxidized mitochondrial environment and is
a critical initiating event for the downstream consequences on mitochondrial function and cell
viability.[4]

Signaling Pathways and Cellular Consequences

The inhibition of TrxR2 by auranofin triggers a cascade of interconnected signaling events that
severely compromise mitochondrial integrity and function.

Induction of Oxidative Stress

The disruption of the mitochondrial thioredoxin system by auranofin leads to a significant
increase in mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide
(H202).[4][5][6] This occurs because the impaired TrxR2 can no longer effectively reduce
peroxiredoxin 3 (Prx3), a major mitochondrial peroxidase.[4][7] The accumulation of ROS
creates a state of severe oxidative stress within the mitochondria, leading to oxidative damage
to lipids, proteins, and mitochondrial DNA.[5]
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Figure 1: Ridaura-induced mitochondrial oxidative stress pathway.

Mitochondrial Permeability Transition and Membrane
Depolarization

Auranofin is a potent inducer of the mitochondrial permeability transition (MPT), a phenomenon
characterized by the opening of a non-specific pore in the inner mitochondrial membrane,
known as the permeability transition pore (PTP).[1] The induction of MPT by auranofin is
dependent on the presence of calcium ions and mitochondrial energization.[1] The opening of
the PTP leads to the dissipation of the mitochondrial membrane potential (A¥Ym), uncoupling of

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10761444?utm_src=pdf-body-img
https://www.benchchem.com/product/b10761444?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix.[1][8] This loss of
AWm is a critical event in the apoptotic cascade.[5]
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Figure 2: Induction of Mitochondrial Permeability Transition by Ridaura.

Induction of Mitochondria-Mediated Apoptosis

The culmination of mitochondrial insults induced by auranofin is the activation of the intrinsic, or
mitochondrial, pathway of apoptosis.[9][10] This process involves several key steps:

e Regulation by Bcl-2 Family Proteins: Auranofin treatment leads to a decrease in the
expression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, and an increase
in the expression of pro-apoptotic members like Bax.[5][10]

o Cytochrome c Release: The loss of mitochondrial membrane integrity, facilitated by MPT and
the action of pro-apoptotic Bcl-2 proteins, results in the release of cytochrome ¢ from the
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intermembrane space into the cytosol.[5][7]

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of
the apoptosome and the activation of caspase-9, which in turn activates executioner
caspases like caspase-3.[9][10]

VDAC Oligomerization: Auranofin has also been shown to promote the oligomerization of the
voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, a process
that can contribute to the release of apoptotic factors.[9][10]

Annexin A5 Translocation: Auranofin can increase the expression of Annexin A5 and promote
its translocation to the mitochondria, which plays a role in auranofin-induced mitochondrial
apoptosis.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Induction of mitochondrial permeability transition by auranofin, a Gold(l)-phosphine
derivative - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
» 3. tandfonline.com [tandfonline.com]

o 4. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of
thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

» 5. oncotarget.com [oncotarget.com]

e 6. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human
Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-
dependent process that involves peroxiredoxin 3 oxidation - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous
Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

» 9. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and
translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 10. tandfonline.com [tandfonline.com]

¢ To cite this document: BenchChem. [Ridaura (Auranofin) and Its Impact on Mitochondrial
Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761444#ridaura-effects-on-mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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